CID 6331075

説明

FOSBRETABULIN DISODIUM is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

3D Structure of Parent

特性

CAS番号 |

168555-66-6 |

|---|---|

分子式 |

C18H21NaO8P |

分子量 |

419.3 g/mol |

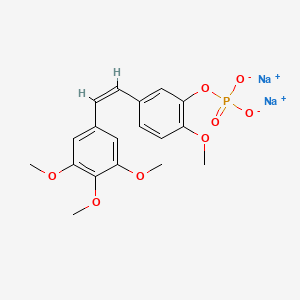

IUPAC名 |

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |

InChI |

InChI=1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-; |

InChIキー |

SFKGCTYUWCBOHY-YSMBQZINSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na] |

正規SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na] |

外観 |

white solid powder |

純度 |

> 98% |

同義語 |

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene CA4DP combretastatin A-4 combretastatin A-4 disodium phosphate combretastatin A4 combretastatin A4 phosphate CRC 87-09 CRC-98-09 deoxycombretastatin A-4 fosbretabulin isocombretastatin A-4 NSC 817373 NSC-817373 phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate |

製品の起源 |

United States |

Fundamental Research on Fosbretabulin Disodium Within Vascular Disrupting Agent Paradigms

Origin and Classification within Stilbenoid Chemistry

Fosbretabulin (B40576) disodium (B8443419) is a synthetic, water-soluble phosphate (B84403) derivative of the natural stilbenoid phenol, combretastatin (B1194345) A4. cancer.govnih.govmedkoo.com Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 carbon skeleton. The parent compound, combretastatin A4, is isolated from the bark of the African bush willow tree, Combretum caffrum. cancer.govselleckchem.com This natural product is a potent inhibitor of tubulin polymerization. researchgate.net Fosbretabulin disodium's chemical classification is central to its biological activity as a vascular-disrupting agent. medchemexpress.comfda.gov

Evolution from Combretastatin A4 in Drug Discovery

The development of fosbretabulin disodium was driven by the need to overcome the poor water solubility of its parent compound, combretastatin A4. researchgate.net This limited solubility posed significant challenges for intravenous administration in a clinical setting. chemimpex.com To address this, researchers synthesized a phosphate prodrug of combretastatin A4, creating fosbretabulin. researchgate.net The addition of the phosphate group significantly enhances water solubility, and its formulation as a disodium salt further improves its pharmaceutical properties, making it suitable for clinical development. researchgate.netchemimpex.comwikipedia.org

Prodrug Strategy and Active Metabolite Formation

Fosbretabulin disodium functions as a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite within the body. cancer.govwikipedia.org Upon administration, endogenous phosphatases in the plasma rapidly cleave the phosphate group from fosbretabulin. cancer.govnih.govmedkoo.com This dephosphorylation process yields the highly active cytotoxic agent, combretastatin A4. cancer.govnih.govmedkoo.com This conversion allows for the systemic delivery of a soluble compound that then releases the potent, but poorly soluble, active drug at the site of action.

Theoretical Framework of Vascular Disrupting Agent (VDA) Activity

Vascular disrupting agents (VDAs) are a class of anticancer drugs that target the established vasculature of tumors. researchgate.netfrontiersin.org The primary mechanism of VDAs involves inducing a rapid and selective shutdown of blood flow within the tumor, leading to extensive central necrosis of the tumor tissue. researchgate.netfrontiersin.org

Emphasis on Established Tumor Neovasculature Disruption

The therapeutic efficacy of fosbretabulin disodium lies in its ability to selectively disrupt the established neovasculature of tumors. researchgate.net The active metabolite, combretastatin A4, binds to the colchicine-binding site on β-tubulin, inhibiting the polymerization of microtubules. selleckchem.comselleckchem.com This disruption of the microtubule cytoskeleton is particularly detrimental to the immature and actively proliferating endothelial cells lining the tumor blood vessels. medkoo.comselleckchem.com

The key events following the administration of fosbretabulin disodium include:

Disruption of Endothelial Cell Cytoskeleton: Combretastatin A4 causes rapid and dramatic changes in the shape of endothelial cells. dovepress.com

Increased Vascular Permeability: The integrity of the endothelial barrier is compromised, leading to increased permeability.

Vascular Shutdown: This cascade of events results in the collapse of the tumor vasculature, leading to a rapid shutdown of blood flow. cancer.govnih.gov

Tumor Necrosis: The lack of blood supply causes extensive ischemic necrosis in the central regions of the tumor. cancer.govnih.gov

Research has shown that fosbretabulin's active form also disrupts the function of vascular endothelial-cadherin (VE-cadherin), a molecule crucial for cell-to-cell junctions in the endothelium, further contributing to vascular collapse. cancer.govnih.govmedkoo.com This targeted attack on the tumor's lifeline leaves a peripheral rim of viable tumor cells, which has led to research into combination therapies to address the surviving tumor margin. frontiersin.orgnih.gov

Molecular and Cellular Mechanisms of Action

Microtubule Destabilization and Tubulin Interactions

The core of fosbretabulin's activity lies in its ability to interfere with the fundamental dynamics of microtubules, essential components of the cellular cytoskeleton. This interference is initiated by a specific interaction with the protein tubulin, the building block of microtubules.

Binding to the Colchicine (B1669291) Site on β-Tubulin

Fosbretabulin's active form, combretastatin (B1194345) A-4, binds to the colchicine-binding site on the β-subunit of tubulin heterodimers. ascopubs.orgnih.govresearchgate.netamdbook.org This binding is a critical first step in its mechanism of action, initiating a conformational change in the tubulin protein that prevents it from polymerizing into microtubules. ascopubs.org The trimethoxyphenyl group of combretastatin A-4 is oriented within a specific pocket on β-tubulin, a characteristic shared with other inhibitors that target this site. nih.gov

Inhibition of Tubulin Polymerization Dynamics

By binding to β-tubulin, combretastatin A-4 effectively inhibits the polymerization of tubulin dimers into microtubules. cancer.govnih.govtargetmol.com This disruption of microtubule dynamics is a key feature of its antivascular activity. nih.gov The inhibition of tubulin polymerization has been quantified, with an IC50 value of 2.4 μM. targetmol.comselleckchem.combiorxiv.org This disruption prevents the normal assembly and disassembly of microtubules, which are crucial for various cellular processes. nih.gov

| Parameter | Value | Reference |

| Target | β-tubulin | targetmol.com |

| Binding Site | Colchicine site | ascopubs.orgamdbook.org |

| Effect | Inhibition of tubulin polymerization | nih.govtargetmol.com |

| IC50 (Tubulin Polymerization) | 2.4 μM | targetmol.comselleckchem.combiorxiv.org |

| Binding Affinity (Kd) | 0.4 μM | targetmol.com |

Induction of Mitotic Arrest in Endothelial Cells

A direct consequence of microtubule disruption is the arrest of the cell cycle in the mitotic (M) phase. cancer.govnih.govlatrobe.edu.aunih.gov Microtubules form the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. By preventing the formation of a functional mitotic spindle, fosbretabulin's active metabolite causes endothelial cells to accumulate in metaphase. nih.govlatrobe.edu.aunih.gov This prolonged mitotic arrest ultimately triggers apoptotic cell death. cancer.govnih.govlatrobe.edu.aunih.gov Studies have shown that treatment with combretastatin A-4 phosphate (B84403) (the active form of fosbretabulin) leads to an increase in the population of endothelial cells in the G2/M phase of the cell cycle. nih.govlatrobe.edu.aunih.gov

Endothelial Cell Specificity and Cytoskeletal Remodeling

Fosbretabulin (B40576) demonstrates a degree of selectivity for the vasculature of tumors, primarily by targeting the characteristics of newly forming and proliferating endothelial cells.

Targeting of Proliferating Endothelial Cells

The cytotoxic effects of fosbretabulin are more pronounced in actively dividing cells, such as the endothelial cells found in the growing blood vessels of tumors. nih.gov These proliferating endothelial cells are more sensitive to the microtubule-destabilizing effects of the drug compared to quiescent, mature endothelial cells. nih.govnih.gov This selectivity is attributed to the higher dependence of dividing cells on a dynamic microtubule cytoskeleton for mitosis.

Disruption of Endothelial Microtubule Cytoskeleton

The inhibition of tubulin polymerization leads to a profound disruption of the endothelial microtubule cytoskeleton. amdbook.orgnih.gov This results in significant changes to endothelial cell morphology; the cells retract, become more spherical, and lose their flattened shape. amdbook.orgnih.gov This cytoskeletal remodeling is a rapid process, with changes in cell shape observed within minutes of exposure to the drug. nih.govnih.gov The disruption of the microtubule network contributes to a loss of cell-cell adhesion and an increase in vascular permeability. nih.govnih.gov

| Cellular Effect | Observation | Reference |

| Cell Cycle | Arrest in G2/M phase (mitosis) | nih.govlatrobe.edu.aunih.gov |

| Cell Death | Induction of apoptosis in mitotic cells | cancer.govnih.govlatrobe.edu.aunih.gov |

| Morphology | Cell rounding and contraction | amdbook.orgnih.gov |

| Cytoskeleton | Disruption of microtubule network | amdbook.orgnih.gov |

Stimulation of Actin Stress Fiber Formation

Upon conversion to its active form, combretastatin A4, fosbretabulin disodium (B8443419) rapidly destabilizes the microtubule cytoskeleton in endothelial cells. selleckchem.comnih.gov This disruption of microtubule dynamics triggers a compensatory response in the actin cytoskeleton, leading to the formation of actin stress fibers. selleckchem.com This reorganization of the actin cytoskeleton is a crucial event in the cascade of cellular changes induced by the compound. The formation of these contractile actin bundles contributes to the alteration of endothelial cell shape and integrity. This process is mediated by the Rho/Rho-kinase signaling pathway, a key regulator of actin cytoskeletal dynamics. selleckchem.comselleckchem.com

Induction of Membrane Blebbing in Endothelial Cells

A direct consequence of the cytoskeletal rearrangement induced by fosbretabulin disodium is the formation of membrane blebs on the surface of endothelial cells. selleckchem.com These dramatic protrusions of the cell membrane are a hallmark of cellular stress and are indicative of the profound morphological changes occurring within the endothelial cells. The induction of membrane blebbing is also dependent on the Rho/Rho-kinase pathway and is a rapid response to treatment with the compound. selleckchem.comresearchgate.net This process further contributes to the loss of endothelial cell integrity and the subsequent increase in vascular permeability.

Cell-Cell Adhesion and Signaling Pathway Modulation

Fosbretabulin disodium fundamentally alters the adhesive properties and signaling cascades that govern the stability of the vascular endothelium.

Disruption of Vascular Endothelial (VE)-cadherin Engagement

A key mechanism of action of fosbretabulin disodium is the disruption of cell-cell junctions, which are critical for maintaining the integrity of the endothelial barrier. nih.govamdbook.org It specifically targets the engagement of Vascular Endothelial (VE)-cadherin, a transmembrane protein that mediates homophilic adhesion between adjacent endothelial cells. nih.govnih.govnih.gov By interfering with VE-cadherin function, fosbretabulin disodium weakens the connections between endothelial cells, leading to the formation of intercellular gaps and increased vascular permeability. amdbook.org This disruption is a pivotal event that initiates the collapse of the tumor vasculature. nih.gov

Modulation of VE-cadherin/β-catenin/Akt Signaling Pathway

The disruption of VE-cadherin engagement by fosbretabulin disodium has profound consequences for intracellular signaling pathways that are crucial for endothelial cell survival and function. selleckchem.comtaylorandfrancis.comnih.gov Specifically, it modulates the VE-cadherin/β-catenin/Akt signaling pathway. selleckchem.comtaylorandfrancis.comnih.gov VE-cadherin is linked to the actin cytoskeleton via catenins, including β-catenin. When VE-cadherin junctions are disrupted, the signaling cascade that involves the phosphorylation and activation of Akt, a key survival kinase, is inhibited. This disruption of the VE-cadherin/β-catenin/Akt axis contributes significantly to the anti-vascular effects of the compound. selleckchem.comtaylorandfrancis.comnih.gov

Inhibition of Endothelial Cell Migration

Endothelial cell migration is an essential process in angiogenesis, the formation of new blood vessels that tumors rely on for growth and survival. Fosbretabulin disodium effectively inhibits the migration of endothelial cells. selleckchem.comtaylorandfrancis.com This inhibitory effect is a direct consequence of the disruption of the microtubule network and the modulation of the VE-cadherin signaling pathway, both of which are critical for cell motility. By preventing endothelial cells from migrating, fosbretabulin disodium further hampers the process of angiogenesis.

Inhibition of Capillary Tube Formation

The ability of endothelial cells to form three-dimensional capillary-like structures, a process known as tube formation, is fundamental to the creation of new blood vessels. Fosbretabulin disodium potently inhibits this process. selleckchem.comtaylorandfrancis.com In vitro studies have demonstrated that treatment with fosbretabulin disodium significantly reduces the ability of endothelial cells to form interconnected tubular networks. This inhibition is a direct result of the compound's effects on cell morphology, adhesion, and migration.

The following table summarizes the quantitative effects of fosbretabulin disodium (referred to as CA4P in the study) on capillary tube formation in human umbilical vein endothelial cells (HUVECs).

| Parameter | Control | Fosbretabulin Disodium (10 nM) | Percentage Inhibition |

|---|---|---|---|

| Mean Tubule Length (arbitrary units) | ~1800 | ~400 | ~78% |

| Mean Number of Branch Points | ~140 | ~20 | ~86% |

Data derived from a study by Vincent et al. and presented as approximate values for illustrative purposes. nih.gov

Consequences for Tumor Microenvironment

Fosbretabulin disodium, a prodrug of combretastatin A4, is a vascular-disrupting agent (VDA) that profoundly alters the tumor microenvironment by targeting the tumor's established blood vessels. nih.govwikipedia.org Its mechanism leads to a rapid cascade of events that compromises the tumor's viability by attacking its lifeline.

Acute Reduction of Tumor Blood Flow

Following administration, fosbretabulin disodium is converted to its active form, combretastatin A4, which binds to tubulin in endothelial cells. nih.govcancer.gov This interaction disrupts the endothelial cell cytoskeleton, causing the cells to change shape and leading to the collapse of endothelial structures and vessel occlusion. nih.gov The consequence is a rapid and severe reduction in tumor blood flow, an effect observed within minutes of administration. nih.govox.ac.uk

In preclinical xenograft models, this vascular shutdown is significant, with tumor blood flow reduced by 50–60% within six hours of treatment. nih.gov Studies using quantitative autoradiography in rat carcinosarcoma models have demonstrated an even more dramatic effect, with tumor blood flow decreasing by approximately 100-fold six hours after treatment. aacrjournals.org This rapid disruption of perfusion is a primary contributor to the compound's anti-tumor activity. nih.gov

Research Findings on Fosbretabulin-Induced Reduction in Tumor Blood Flow

| Model System | Time Post-Treatment | Reduction in Blood Flow | Reference |

|---|---|---|---|

| Xenograft Models | 6 hours | 50-60% | nih.gov |

| P22 Rat Carcinosarcoma | 6 hours | ~100-fold | aacrjournals.org |

| Rat P22 Tumor (Intravital Microscopy) | 1 hour | Red cell velocity dropped to <5% of initial value | ox.ac.uk |

Reduction in Tumor Vascular Volume

A direct consequence of the acute reduction in blood flow is a significant decrease in the functional vascular volume within the tumor. The collapse of the tumor's vascular network leaves large portions of the tumor without a blood supply. nih.gov Preclinical studies have quantified this effect, showing as much as a 90% loss of functional vascular volume within six hours in certain xenograft models. nih.gov

Magnetic resonance imaging (MRI)-based vessel size imaging in C3H mammary carcinomas in mice revealed that median tumor blood volume was significantly reduced by approximately 35% following treatment with the agent. aacrjournals.orgnih.gov This loss of vascular volume is a key step that precedes widespread tumor cell death.

Induction of Central Tumor Necrosis

The severe reduction in blood flow and vascular volume starves tumor cells of essential oxygen and nutrients, leading to extensive cell death, particularly in the core of the tumor. nih.govcancer.gov This process results in the rapid formation of a large, necrotic central region. nih.govnih.gov Histological analysis of tumors treated with fosbretabulin consistently reveals massive necrosis within 24 hours. nih.gov

This effect is often characterized by a surviving, thin rim of viable tumor tissue at the periphery. aacrjournals.org These peripheral cells are typically supplied by more stable blood vessels from adjacent normal tissue, which are less susceptible to the effects of fosbretabulin. aacrjournals.org The induction of extensive ischemic necrosis is a hallmark of the anti-tumor activity of vascular-disrupting agents like fosbretabulin. nih.gov

Generation of Tumor Hypoxia

The vascular shutdown initiated by fosbretabulin disodium acutely generates severe hypoxia—a state of profound oxygen deprivation—within the tumor microenvironment. nih.gov This effect is most pronounced in the central tumor regions corresponding to the areas of vascular collapse. aacrjournals.org

The development of hypoxia leads to the activation of adaptive responses in cancer cells, primarily through the stabilization of hypoxia-inducible factor-1 (HIF-1). nih.govecancer.org HIF-1 is a transcription factor that upregulates genes involved in promoting tumor survival, which can complicate treatment. nih.govecancer.org Research has shown that fosbretabulin treatment can increase tumor hypoxia within an hour, and this drug-induced hypoxia can influence the expression of HIF-1 and its downstream targets. nih.gov

Preclinical in Vitro Investigations

Cell Line Sensitivity Profiling

The sensitivity of various cell lines to fosbretabulin (B40576) has been a key area of investigation, focusing on both tumor and endothelial cells to understand its cytotoxic and vascular-disrupting properties.

Fosbretabulin has demonstrated cytotoxic effects against a variety of tumor cell lines in vitro. nih.gov The active metabolite, combretastatin (B1194345) A4 (CA4), exerts these effects primarily by disrupting the microtubule network, which is essential for cell division and other vital cellular functions. Studies have shown its activity against cell lines derived from various solid tumors, including anaplastic thyroid carcinoma (ATC). nih.govresearchgate.net Research on ATC cell lines indicated a dose-dependent inhibition of growth following treatment with fosbretabulin. researchgate.net The antitumor effects are believed to result from a combination of these direct antineoplastic activities and the compound's impact on tumor vasculature. researchgate.net

A primary mechanism of action for fosbretabulin is its potent effect on endothelial cells, the building blocks of blood vessels. The active form, CA4, is particularly cytotoxic to proliferating endothelial cells, while quiescent cells are less sensitive, providing a degree of selectivity for the tumor neovasculature. nih.govselleckchem.com

In studies using Human Umbilical Vein Endothelial Cells (HUVECs), fosbretabulin treatment leads to a rapid disruption of the endothelial microtubule cytoskeleton within minutes. selleckchem.comnih.gov This cytoskeletal destabilization induces significant changes in endothelial cell morphology, including cell rounding and membrane blebbing. selleckchem.comnih.gov Furthermore, fosbretabulin disrupts cell-cell adhesion by affecting vascular endothelial (VE)-cadherin, a key protein in maintaining the integrity of the endothelial barrier. nih.gov This disruption increases the permeability of the endothelial monolayer. selleckchem.com The compound also induces mitotic arrest and apoptosis in endothelial cells, contributing to its anti-vascular effects. selleckchem.com

Proliferating HUVECs have been shown to be more sensitive to fosbretabulin, undergoing shape changes at lower concentrations compared to confluent, non-proliferating cells. nih.gov The time course of this endothelial cell shape change in vitro has been observed to be similar to the reduction in tumor blood flow seen in vivo, suggesting it is a critical early event in the drug's vascular-disrupting activity. nih.gov

The inhibitory effects of fosbretabulin on the proliferation of both tumor and endothelial cells are concentration-dependent. For instance, studies on anaplastic thyroid carcinoma (ATC) cell lines demonstrated that as the concentration of fosbretabulin increased, the viability of the cells decreased significantly. researchgate.net Similarly, the cytotoxic effects on endothelial cells are observed in a dose-dependent manner. nih.gov While specific IC50 values (the concentration required to inhibit the growth of 50% of cells) vary between cell lines, the data consistently show a clear relationship between drug concentration and antiproliferative activity.

Table 1: Concentration-Dependent Effects of Fosbretabulin on Cell Proliferation

| Cell Line Type | Effect | Concentration Dependence |

|---|---|---|

| Anaplastic Thyroid Carcinoma (ATC) | Growth Inhibition | Dose-dependent decrease in cell viability. researchgate.net |

| Endothelial Cells (HUVEC) | Cytotoxicity / Shape Change | Proliferating cells show effects at lower concentrations than confluent cells. nih.gov |

Biochemical and Cell-Free Assays

To understand the direct molecular interactions of fosbretabulin's active form, biochemical and cell-free assays have been employed. These studies confirm that its primary target is tubulin, a key protein in microtubule formation.

Fosbretabulin's active metabolite, combretastatin A4, is a potent inhibitor of tubulin polymerization. nih.gov In cell-free assays, the compound's effect on microtubule assembly is measured spectrophotometrically. This method typically involves monitoring the turbidity, or light scattering, at a wavelength of 340 or 350 nm, which increases as tubulin monomers polymerize to form microtubules. selleckchem.comcytoskeleton.com

Studies have determined that fosbretabulin inhibits tubulin polymerization with an IC50 value of approximately 2.4 μM. selleckchem.comtargetmol.com This direct inhibition of microtubule formation is the foundational mechanism for the drug's downstream cellular effects, such as mitotic arrest and apoptosis. selleckchem.com

Table 2: Tubulin Polymerization Inhibition

| Assay Type | Method | Target | Result (IC50) |

|---|

Fosbretabulin's active form binds directly to tubulin. Specifically, it interacts with the colchicine-binding site on β-tubulin. nih.gov This binding prevents the tubulin heterodimers from polymerizing into microtubules. Binding affinity studies have been conducted to quantify the strength of this interaction. The dissociation constant (Kd), a measure of binding affinity, has been determined in cell-free assays.

The Kd for the binding of the active metabolite to β-tubulin is reported to be 0.4 μM. selleckchem.comtargetmol.com This strong binding affinity underscores the potency of the compound as a microtubule-targeting agent and explains its ability to disrupt microtubule dynamics at low concentrations.

Table 3: Binding Affinity to β-Tubulin

| Ligand | Target | Method | Binding Affinity (Kd) |

|---|

Measurement of IC50 values for Microtubule Inhibition

The primary mechanism of action for the active metabolite of fosbretabulin, combretastatin A4, is the inhibition of tubulin polymerization. cancer.gov This disruption of microtubule dynamics is a key factor in its biological activity. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit tubulin polymerization by 50%. In cell-free assays, fosbretabulin disodium (B8443419) has been shown to inhibit the polymerization of tubulin with an IC50 value of 2.4 μM. targetmol.comselleckchem.com The active compound, combretastatin A4, binds to the colchicine-binding site on the β-tubulin subunit, leading to the depolymerization of microtubules. ashpublications.orgmdpi.com

| Compound | Target | Assay Type | IC50 Value |

|---|---|---|---|

| Fosbretabulin disodium | Tubulin Polymerization | Cell-free assay | 2.4 μM |

Microscopic and Imaging-Based Methodologies

Microscopic and imaging techniques are fundamental in visualizing the cellular effects of fosbretabulin disodium, particularly on endothelial cells, which are a primary target of the drug.

Fosbretabulin disodium induces rapid and profound changes in the morphology of endothelial cells. nih.gov Upon dephosphorylation to its active form, combretastatin A4, the agent disrupts the endothelial microtubule cytoskeleton. selleckchem.com This leads to a cascade of events including the collapse of endothelial cells and the disruption of cell-cell adhesions mediated by vascular endothelial (VE)-cadherin. nih.gov Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have shown that treatment with the compound causes significant alterations in cell shape. nih.gov For instance, a notable reduction in the HUVEC form factor (a measure of circularity) of 44% was observed within 10 minutes of exposure. nih.gov These morphological changes, which include cell rounding and membrane blebbing, are more pronounced in proliferating endothelial cells compared to confluent, quiescent cells. selleckchem.comnih.gov This selectivity is attributed to the higher sensitivity of the dynamic microtubule network in dividing cells.

Immunofluorescence microscopy is a key technique used to directly visualize the disruptive effects of fosbretabulin on the microtubule network. nih.gov This method involves treating cells with the compound, followed by fixation and staining with fluorescently labeled antibodies that specifically bind to tubulin subunits, such as α-tubulin or β-tubulin. nih.govresearchgate.net The cell nuclei are often counterstained with a fluorescent dye to provide a reference point. researchgate.net

In untreated cells, immunofluorescence reveals a well-organized network of microtubule filaments extending throughout the cytoplasm. researchgate.net Following treatment with fosbretabulin's active metabolite, this intricate network undergoes rapid depolymerization. ashpublications.org Confocal microscopy images show a transition from distinct filamentous structures to a diffuse, disorganized pattern of tubulin staining, indicating a collapsed microtubule network. researchgate.netmdpi.com Studies have demonstrated that nanomolar concentrations of the compound are effective at disrupting both interphase microtubules and the mitotic spindles essential for cell division in endothelial cells. nih.gov

The morphological changes induced in endothelial cells by fosbretabulin have a direct consequence on the integrity of the endothelial monolayer, leading to increased vascular permeability. nih.gov This effect is mediated through the Rho/Rho-kinase (ROCK) signaling pathway. selleckchem.comnih.gov The disruption of the microtubule cytoskeleton by combretastatin A4 leads to the activation of the small GTPase RhoA and its downstream effector, ROCK. nih.gov

Activation of the Rho/ROCK pathway stimulates actin stress fiber formation and actomyosin (B1167339) contractility, which in turn disrupts cell-cell junctions and leads to the formation of intercellular gaps. selleckchem.comnih.gov This breakdown in the endothelial barrier increases the permeability of the monolayer to macromolecules. In vitro studies have confirmed this mechanism by using specific inhibitors of the pathway. For example, the ROCK inhibitor Y27632 was shown to prevent the increase in endothelial cell monolayer permeability induced by fosbretabulin. nih.govnih.gov This demonstrates that the Rho/Rho-kinase pathway is critical for the compound's ability to compromise the integrity of the endothelial barrier. nih.gov

Preclinical in Vivo Efficacy and Pharmacodynamic Studies

Xenograft Tumor Model Systems

Xenograft models, where human tumors are grown in immunocompromised animals, have been crucial for evaluating the antitumor activity of fosbretabulin (B40576). These models allow for the study of the drug's effects on human-derived cancerous tissues in a live biological system.

Evaluation in Subcutaneous Xenograft Models (e.g., P22, LLC1, VX2)

Fosbretabulin has demonstrated significant activity in a range of subcutaneous xenograft models. In the P22 carcinosarcoma rat model, the compound was assessed for its early vascular effects, showing a profound impact on the tumor's blood supply. nih.govox.ac.uk Studies using SW620 human colon tumor xenografts also confirmed potent vascular effects. nih.gov The compound's efficacy has been evaluated in various other preclinical cancer models, where it consistently induces extensive necrosis. nih.gov

Analysis of Tumor Necrosis Patterns

A hallmark of fosbretabulin's activity is the induction of extensive central tumor necrosis. elsevierpure.comnih.gov Histological evaluations performed hours after treatment reveal morphological damage to tumor cells, which rapidly progresses to widespread necrosis. nih.gov This effect is a direct consequence of the vascular shutdown caused by the drug, leading to severe ischemia in the tumor core. cancer.govnih.gov The necrosis is typically widespread within the tumor mass, sparing a peripheral rim of viable cells that may continue to proliferate. elsevierpure.com In orthotopic colon cancer models, necrosis was observed in vascularized metastatic deposits but was absent in avascular secondary deposits, highlighting the drug's vascular-dependent mechanism. nih.gov

Vascular Perfusion and Blood Flow Dynamics

The primary pharmacodynamic effect of fosbretabulin is the rapid and selective disruption of tumor blood flow. Various advanced imaging and measurement techniques have been employed to quantify these vascular changes in preclinical models.

Measurement of Tumor Blood Flow Reduction (e.g., Laser Doppler Flowmetry, Contrast-Enhanced MRI, PET scans)

Multiple methodologies have confirmed the rapid and significant reduction in tumor blood flow following fosbretabulin administration.

Laser Doppler Flowmetry: This technique has been used to record immediate changes in tumor perfusion. Studies in C3H mammary carcinoma models showed a rapid reduction in tumor perfusion following treatment. nih.govnih.gov In another study, Laser Doppler measurements demonstrated a sudden drop in blood perfusion units within minutes after administration. researchgate.net

Contrast-Enhanced MRI (CE-MRI): Dynamic contrast-enhanced MRI (DCE-MRI) has been a valuable tool for assessing changes in tumor perfusion and vascularity. nih.govnih.gov In preclinical studies with C3H mouse mammary carcinoma, DCE-MRI was used to measure dose-dependent vascular changes. nih.govresearchgate.net It allows for the visualization and quantification of reduced blood flow by monitoring the kinetics of a contrast agent, showing a loss of perfusion in responsive tumors. ubc.ca

PET Scans and Other Methods: Positron Emission Tomography (PET) scanning has also been employed to demonstrate decreased tumor blood flow. nih.gov Additionally, methods using radiolabeled iodoantipyrine (B1672025) have quantified a very large decrease in tumor blood flow—by as much as 100-fold six hours post-treatment in the P22 carcinosarcoma model. nih.gov

The table below summarizes findings from various preclinical studies on tumor blood flow reduction.

| Tumor Model | Measurement Technique | Time Point | Observed Reduction in Blood Flow |

| Generic Xenograft Models | Not Specified | 6 hours | 50-60% nih.gov |

| P22 Carcinosarcoma | Radiolabeled Iodoantipyrine | 6 hours | ~100-fold decrease nih.gov |

| C3H Mammary Carcinoma | Laser Doppler Flowmetry | 30 minutes | Significant reduction to ~56% of baseline semanticscholar.org |

| P22 Carcinosarcoma | Intravital Microscopy | 1 hour | Red cell velocity dropped to <5% of baseline ox.ac.uk |

| LoVo and RIF-1 Tumors | Contrast-Enhanced MRI | 3 hours | Significant loss of perfusion ubc.ca |

Assessment of Functional Vascular Volume Loss

Concurrent with the reduction in blood flow, fosbretabulin causes a dramatic loss of functional vascular volume within the tumor. This is attributed to the collapse of endothelial cells and the occlusion of blood vessels. nih.gov Preclinical studies in xenograft models have demonstrated a 90% loss of functional vascular volume within just six hours of treatment. nih.gov Histological assessments have confirmed this, showing that over 90% of tumor vessels are rendered non-functional six hours post-treatment. elsevierpure.com This rapid shutdown of the tumor's circulatory system is the primary driver of the subsequent extensive tumor necrosis. elsevierpure.com

Investigation of Interstitial Fluid Pressure Changes

The effect of fosbretabulin on tumor interstitial fluid pressure (IFP) has been a subject of investigation to understand the mechanics of its vascular-disrupting activity. It was hypothesized that the drug-induced increase in vascular permeability might lead to a transient rise in IFP, which could contribute to the collapse of intratumoral blood vessels.

However, a study examining the immediate effects of combretastatin-A4 disodium (B8443419) phosphate (B84403) (CA4DP) in C3H mammary carcinoma models found a different outcome. In this research, tumor perfusion was measured by laser Doppler flowmetry, and IFP was continuously recorded using the wick-in-needle method. The results indicated that treatment with fosbretabulin led to a swift reduction in tumor perfusion. This was followed by a significant decrease in IFP, with no increases observed at any point. semanticscholar.orgau.dk This finding suggests that the vascular collapse induced by fosbretabulin is not dependent on an increase in interstitial fluid pressure. semanticscholar.orgau.dk

| Parameter | Observation Post-Treatment | Time to Significant Change | Reference |

|---|---|---|---|

| Tumor Perfusion | Rapid and significant reduction | 30 minutes | semanticscholar.org |

| Interstitial Fluid Pressure (IFP) | Significant decrease | 45 minutes | semanticscholar.org |

Histopathological and Molecular Markers of VDA Activity

The antivascular effects of fosbretabulin can be quantified and understood through various histopathological and molecular markers. These markers provide direct evidence of the drug's impact on tumor vasculature and the resulting tumor microenvironment.

Immunohistochemical analysis is used to assess changes in the density of blood vessels within the tumor. Studies have shown that treatment with fosbretabulin (CA4P) leads to a significant reduction in microvessel density (MVD). In a study on B16 melanoma tumors, evaluation of MVD after an 8-day treatment period showed a marked decrease in the number of microvessels in the fosbretabulin-treated group compared to the control group. nih.gov The expression of endothelial cell markers, such as CD31 (also known as PECAM-1), is commonly evaluated by immunostaining to quantify MVD. nih.govnih.gov This reduction in MVD is a direct histological confirmation of the drug's vascular-disrupting effects. nih.gov

| Treatment Group | Mean Microvessels per Field (± SEM) | P-value vs. Control | Reference |

|---|---|---|---|

| Control (IgG) | 28.75 ± 4.62 | N/A | nih.gov |

| Fosbretabulin (CA4P) + anti-VE-cadherin | 5 ± 1.5 | < 0.001 | nih.gov |

Damage to vascular endothelial cells caused by fosbretabulin can lead to the release of specific biomarkers into the circulation. These soluble markers, including soluble intracellular adhesion molecule-1 (sICAM-1), soluble vascular cell adhesion molecule-1 (sVCAM-1), and E-selectin, can be measured to assess the level of endothelial damage. nih.govnih.govmdpi.com

In a clinical trial involving fosbretabulin, serial measurements of these markers were taken before and after drug infusion. The study observed a significant increase in sICAM levels after treatment. nih.gov However, no statistically significant changes were seen for sVCAM or E-selectin levels. nih.gov These findings suggest that sICAM may serve as a potential biomarker for the acute endothelial damage induced by fosbretabulin. nih.gov

| Marker | Change Observed | Statistical Significance (p-value) | Reference |

|---|---|---|---|

| Soluble Intracellular Adhesion Molecule-1 (sICAM-1) | Significant increase | < 0.025 | nih.gov |

| Soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1) | No significant change | Not significant | nih.gov |

| Soluble E-selectin | No significant change | Not significant | nih.gov |

The disruption of tumor blood flow by fosbretabulin induces a state of acute hypoxia, which can influence the expression of genes related to angiogenesis and cellular stress. Key genes in these pathways include Vascular Endothelial Growth Factor (VEGF), a critical regulator of angiogenesis, and Rho-associated coiled-coil containing protein kinase 1 (ROCK1), which is involved in cell shape and motility. nih.govnih.gov

A preclinical study investigated the impact of combretastatin (B1194345) A-4 disodium phosphate (CA-4DP) on hepatocellular carcinoma in rats. The expression of VEGF and ROCK1 was assessed by real-time PCR at 6, 24, and 48 hours post-treatment. The results demonstrated that treatment significantly repressed the gene expression of both ROCK1 and VEGF at all time intervals compared to the untreated group. nih.gov This downregulation suggests that despite inducing hypoxia, fosbretabulin may also suppress key angiogenic signaling pathways. nih.gov

Mechanisms of Treatment Resistance and Overcoming Strategies in Preclinical Models

Cellular Adaptations to Hypoxia and Reoxygenation

Treatment with fosbretabulin (B40576) leads to a rapid shutdown of tumor vasculature, which plunges the tumor into a state of severe hypoxia (low oxygen). nih.govresearchgate.netnih.gov While this is effective at killing the cells in the tumor core, cells in the peripheral rim, which may receive some oxygen from surrounding normal tissues, can survive. These surviving cells must adapt to the harsh, low-oxygen environment.

The principal mechanism governing this adaptation is the stabilization and activation of a key transcription factor known as Hypoxia-Inducible Factor-1α (HIF-1α). researchgate.netnih.gov Under normal oxygen conditions, HIF-1α is rapidly degraded. However, in the hypoxic conditions created by fosbretabulin, HIF-1α becomes stable and active. Activated HIF-1α moves into the cell nucleus and initiates the transcription of numerous genes that help the cancer cell survive the low-oxygen stress. nih.gov These genes are involved in critical survival pathways, including switching to anaerobic metabolism (glycolysis) to produce energy, promoting cell survival, and initiating the process of angiogenesis to restore blood supply. nih.gov This adaptive response allows a population of tumor cells to withstand the ischemic assault and primes them for regrowth.

Upregulation of Angiogenesis-Related Genes in Tumor Rim

The hypoxia that develops in the viable tumor rim following fosbretabulin treatment acts as a powerful trigger for angiogenesis—the formation of new blood vessels. researchgate.nettandfonline.com This process is largely driven by the activation of HIF-1α, which functions as a master regulator of angiogenesis.

In response to hypoxia, HIF-1α upregulates the expression of a suite of pro-angiogenic cytokines and chemokines. researchgate.netnih.gov Key among these is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates the proliferation and migration of endothelial cells to form new blood vessels. nih.govtandfonline.com The activation of these pro-angiogenic pathways also triggers the mobilization of bone marrow-derived cells, including circulating endothelial progenitor cells (CEPs). researchgate.netaacrjournals.orgumcutrecht.nl These progenitor cells are recruited to the tumor site, where they incorporate into the vessel walls and contribute to revascularization, effectively rescuing the tumor from the VDA-induced vascular collapse. researchgate.netaacrjournals.org

Table 1: Key Factors in Hypoxia-Driven Angiogenesis Post-VDA Therapy

| Factor | Role in Resistance |

| HIF-1α | Master transcription factor activated by hypoxia; upregulates pro-angiogenic genes. researchgate.net |

| VEGF | Key signaling protein; stimulates endothelial cell proliferation and new vessel formation. tandfonline.com |

| CEPs | Bone marrow-derived cells that are mobilized and recruited to the tumor to aid in revascularization. aacrjournals.org |

Implications for Tumor Recurrence

The combination of cellular adaptation to hypoxia and the aggressive revascularization of the tumor rim has direct implications for tumor recurrence. The surviving rim of viable, hypoxia-adapted tumor cells serves as the seed for regrowth following VDA therapy. nih.govnih.gov

This process is characterized by two distinct phases:

Survival and Adaptation: A subpopulation of tumor cells withstands the initial ischemic insult by activating survival pathways, primarily through HIF-1α.

Revascularization and Repopulation: The hypoxic conditions drive the production of angiogenic factors, leading to the formation of a new vascular network. This restored blood supply provides the necessary oxygen and nutrients for the adapted cells to proliferate, leading to the repopulation of the tumor and eventual clinical relapse. aacrjournals.orgumcutrecht.nl

The re-established vasculature in the recurrent tumor is often robust, contributing to a more aggressive phenotype that may be resistant to subsequent rounds of therapy.

Investigational Approaches to Mitigate Resistance

Preclinical research has focused on developing strategies to overcome the resistance mechanisms inherent to VDA therapy. The primary goal is to target the surviving peripheral tumor rim and prevent angiogenesis-driven recurrence.

Key investigational strategies include:

Combination with Anti-Angiogenic Agents: A leading strategy is to combine fosbretabulin with drugs that specifically inhibit angiogenesis, such as those that target the VEGF pathway (e.g., bevacizumab). nih.govtandfonline.com The rationale is that fosbretabulin destroys the established core vasculature, while the anti-angiogenic agent prevents the formation of new vessels in the rim, thereby cutting off the tumor's escape route. tandfonline.comumcutrecht.nl

Targeting Pericytes: Blood vessels in the tumor periphery often have better coverage by pericytes (contractile cells that support blood vessels), making them more resistant to VDAs. A novel approach involves using prodrugs designed to be activated by fibroblast activation protein α (FAPα), which is expressed on tumor pericytes. This strategy targets the more mature peripheral vessels, leading to the eradication of the VDA-resistant rim. nih.gov

Combination with Chemotherapy or Radiotherapy: Conventional therapies like chemotherapy and radiation are most effective against proliferating cells. Combining fosbretabulin with these modalities allows for a dual attack: fosbretabulin induces central necrosis, while the subsequent therapy targets the actively dividing cells in the viable rim. nih.govresearchgate.net

Inhibition of HIF-1α: Since HIF-1α is the central mediator of the adaptive response to hypoxia, combining fosbretabulin with HIF-1α inhibitors (such as digoxin) is being explored. This approach aims to directly block the tumor's primary survival mechanism, preventing both adaptation and subsequent angiogenesis. nih.gov

Blocking Endothelial Progenitor Cell Mobilization: Another strategy focuses on preventing the recruitment of bone marrow-derived circulating endothelial progenitor cells (CEPs) to the tumor. Studies show that blocking a late-phase, tumor-specific burst of CEPs can significantly enhance the antitumor efficacy of VDAs. aacrjournals.org

These preclinical approaches aim to create a more comprehensive and durable antitumor response by addressing the primary mechanism of escape from fosbretabulin therapy.

Table 2: Investigational Strategies to Overcome Fosbretabulin Resistance

| Strategy | Mechanism of Action |

| Combination with Anti-Angiogenics | Prevents revascularization of the surviving tumor rim by inhibiting factors like VEGF. tandfonline.com |

| Pericyte-Targeting Prodrugs | Destroys the more mature and resistant blood vessels in the tumor periphery. nih.gov |

| Combination with Radiotherapy | Targets the proliferating, viable cells in the tumor rim after central necrosis. nih.gov |

| HIF-1α Inhibition | Blocks the master regulator of the hypoxic adaptation and angiogenic response. nih.gov |

| Blocking CEP Mobilization | Prevents bone marrow-derived cells from repairing the damaged vasculature. aacrjournals.org |

Combination Therapeutic Strategies in Preclinical Research

Rationale for Combination with Conventional Agents

The strategic combination of fosbretabulin (B40576) with conventional cytotoxic agents is founded on the principle of attacking the tumor on multiple fronts. By disrupting the tumor's blood supply, fosbretabulin creates an environment of hypoxia and necrosis within the tumor core, while conventional agents can target the remaining, and now potentially more vulnerable, cancer cells.

Fosbretabulin's mechanism of action is distinct from that of traditional chemotherapeutic drugs. It selectively targets the immature and poorly organized tumor vasculature, leading to a rapid collapse of blood vessels and subsequent shutdown of blood flow to the tumor core. This results in extensive central tumor necrosis. In contrast, chemotherapeutic agents primarily exert their cytotoxic effects by interfering with DNA replication and cell division in rapidly proliferating cancer cells.

This difference in targets creates a powerful complementary action. Fosbretabulin's disruption of the tumor vasculature can enhance the delivery and efficacy of co-administered chemotherapeutic agents to the tumor microenvironment. Furthermore, the physiological stress induced by fosbretabulin can sensitize cancer cells to the effects of chemotherapy.

A key challenge with fosbretabulin monotherapy is the persistence of a viable rim of tumor tissue at the tumor-normal tissue interface. These cells are supplied by the more stable, mature vasculature of the surrounding healthy tissue and are therefore less susceptible to the vascular-disrupting effects of fosbretabulin. This surviving population of cancer cells is a primary source of tumor recurrence.

The combination with conventional chemotherapeutic agents directly addresses this resistance mechanism. While fosbretabulin targets the tumor core, the cytotoxic drugs can effectively target the proliferating cancer cells in the peripheral rim, leading to a more comprehensive and durable anti-tumor response.

Combination with Chemotherapeutic Agents (e.g., carboplatin (B1684641), paclitaxel (B517696), doxorubicin, cisplatin)

Preclinical studies have consistently demonstrated the enhanced efficacy of fosbretabulin when combined with a variety of standard chemotherapeutic agents across different cancer models.

While the primary target of fosbretabulin is the tumor vasculature, it also exhibits direct cytotoxic effects on some tumor cell lines. In vitro studies have explored the synergistic or additive effects of combining fosbretabulin with conventional chemotherapeutics on cancer cell proliferation. These studies often measure the half-maximal inhibitory concentration (IC50) of each drug alone and in combination to determine the nature of their interaction.

Table 1: Illustrative In Vitro Synergistic Effects of Fosbretabulin in Combination with Chemotherapeutic Agents

| Cell Line | Cancer Type | Chemotherapeutic Agent | Observation |

|---|---|---|---|

| Anaplastic Thyroid Cancer (ARO, KAT-4) | Thyroid Cancer | Paclitaxel and Carboplatin | Triple-drug combinations demonstrated significant antineoplastic activity. nih.gov |

| Human Osteosarcoma | Bone Cancer | Cisplatin (B142131) | The combination of cisplatin and fosbretabulin showed synergistic effects at lower concentrations and promoted apoptosis and necrosis. asco.org |

This table is for illustrative purposes. Specific IC50 values and combination indices from preclinical studies are often proprietary or not consistently reported across publications.

The most compelling preclinical evidence for the combination of fosbretabulin and chemotherapy comes from in vivo xenograft models. These studies, which involve the transplantation of human tumors into immunodeficient mice, allow for the evaluation of therapeutic efficacy in a more physiologically relevant setting.

In a nude mouse xenograft model of anaplastic thyroid cancer, the combination of fosbretabulin, paclitaxel, and carboplatin was significantly more effective at inhibiting tumor growth than placebo. nih.gov Similarly, a study using a human osteosarcoma xenograft model in mice found that the combination of cisplatin and fosbretabulin significantly inhibited tumor growth and lung metastasis compared to either drug alone. asco.org Another study in a murine colon adenocarcinoma model showed that while fosbretabulin alone caused extensive necrosis, it did not significantly impact tumor growth; however, its combination with 5-fluorouracil (B62378) resulted in significant anti-tumor effects. nanets.net

Table 2: Enhanced Tumor Growth Inhibition with Fosbretabulin and Chemotherapy in Xenograft Models

| Xenograft Model | Cancer Type | Chemotherapeutic Agent(s) | Key Findings |

|---|---|---|---|

| Anaplastic Thyroid Cancer (ARO, KAT-4) | Thyroid Cancer | Paclitaxel, Carboplatin | Both triple-drug combinations were significantly better than placebo in inhibiting tumor growth. nih.gov |

| Human Osteosarcoma | Bone Cancer | Cisplatin | Significantly inhibited the growth and lung metastasis of transplanted tumors compared with monotherapy. asco.org |

This table summarizes qualitative findings. Specific quantitative data on tumor volume reduction and growth delay are variable depending on the specific experimental design.

Combination with Targeted Therapies (e.g., MEK inhibitors, proteasome inhibitors, mTOR inhibitors)

The rationale for combining fosbretabulin with targeted therapies stems from the desire to simultaneously attack the tumor's vascular supply and critical signaling pathways that drive cancer cell proliferation and survival.

Preclinical research in this area is ongoing, with a focus on identifying synergistic interactions and overcoming mechanisms of resistance. While comprehensive preclinical data for fosbretabulin in combination with all classes of targeted therapies is not yet available, the existing evidence and the strong biological rationale support further investigation.

A phase I clinical trial has explored the combination of fosbretabulin with the mTOR inhibitor everolimus (B549166) in patients with neuroendocrine tumors, suggesting a potential clinical benefit and providing a basis for further preclinical exploration of this combination. nanets.net The rationale for combining a vascular disrupting agent with an mTOR inhibitor is based on their complementary effects on tumor growth and angiogenesis.

While direct preclinical studies of fosbretabulin with MEK inhibitors and proteasome inhibitors are not extensively reported in publicly available literature, the general principle of combining a VDA with agents that target key cancer cell survival pathways remains a promising area of investigation. The disruption of the tumor microenvironment by fosbretabulin could potentially increase the sensitivity of cancer cells to the effects of these targeted agents.

Modulation of Signaling Pathways

In combination with other therapeutic agents, this primary mechanism is often leveraged to enhance anti-tumor effects. For instance, preclinical models have shown that by disrupting the tumor vasculature, fosbretabulin can improve the delivery and efficacy of cytotoxic agents to the tumor microenvironment. While the focus of fosbretabulin's action is on the vasculature, the downstream effects of vascular collapse and induced hypoxia can indirectly influence various signaling pathways within the tumor cells themselves, although this is a secondary consequence of its primary vascular-disrupting role.

Impact on Cell Invasion and Tumor Growth

The combination of fosbretabulin disodium (B8443419) with conventional chemotherapeutic agents has demonstrated significant effects on inhibiting tumor growth in preclinical models. Studies involving fosbretabulin in combination with drugs such as paclitaxel and carboplatin have shown enhanced anti-tumor activity. nih.gov This is largely attributed to the synergistic action of fosbretabulin's vascular-disrupting properties and the cytotoxic effects of the chemotherapeutic agents.

By collapsing the tumor's blood supply, fosbretabulin creates an environment of acute hypoxia and nutrient deprivation, leading to extensive central necrosis within the tumor. This compromised tumor microenvironment can potentiate the effects of chemotherapy, which can then more effectively target the remaining viable tumor cells, particularly at the tumor periphery. While the direct impact on the cellular mechanisms of invasion has been less explicitly detailed, the profound inhibition of tumor growth and the induction of widespread necrosis inherently limit the tumor's capacity for local invasion and distant metastasis. The disruption of the endothelial barrier, a key step in intravasation and subsequent metastasis, is also a direct consequence of fosbretabulin's activity on VE-cadherin signaling.

Combination with Physical Modalities (e.g., Radiofrequency Ablation, Gamma Irradiation)

Beyond combination with pharmacological agents, preclinical research has explored the synergistic effects of fosbretabulin disodium with physical treatment modalities such as radiofrequency ablation (RFA) and gamma irradiation. These combinations aim to enhance local tumor control and stimulate a systemic anti-tumor immune response.

Enhancement of Antitumor Function and Immune Response

In a preclinical study involving a lung cancer model, the combination of fosbretabulin disodium with RFA was investigated for its ability to enhance anti-tumor immunity. The study demonstrated that fosbretabulin significantly augmented the immune response induced by RFA.

The combination therapy of fosbretabulin and RFA was found to significantly upregulate the population of CD8+ killer T cells within the tumor microenvironment. Furthermore, there was an observed increase in the percentage of IFNγ+ and TNFα+ CD8+ tumor-infiltrating lymphocytes in mice treated with the combination compared to those who received either treatment alone. This suggests a heightened activation and effector function of the cytotoxic T cell response against the tumor.

A key finding from the preclinical combination study with RFA was the mechanistic insight that fosbretabulin inhibited the RFA-induced upregulation of programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). By preventing the upregulation of these immune checkpoint molecules, fosbretabulin may help to overcome the adaptive immune resistance that can be triggered by ablative therapies, thereby sustaining a more robust anti-tumor immune attack.

Table 1: Immunomodulatory Effects of Fosbretabulin Disodium in Combination with Radiofrequency Ablation (RFA) in a Preclinical Lung Cancer Model

| Immune Marker | Finding |

| CD8+ Killer T Cells | Significantly upregulated in the combination therapy group. |

| IFNγ+ and TNFα+ CD8+ TILs | Percentage increased with combination therapy. |

| PD-1 and PD-L1 | Upregulation induced by RFA was inhibited by fosbretabulin. |

Suppression of Angiogenic Gene Expression (e.g., ROCK1, VEGF)

In a preclinical study on hepatocellular carcinoma, the combination of combretastatin (B1194345) A-4 disodium phosphate (B84403) (the active form of fosbretabulin) with low-dose gamma irradiation was shown to effectively suppress the expression of key angiogenic genes.

The study evaluated the expression of Rho Associated Coiled-Coil Containing Protein Kinase 1 (ROCK1) and Vascular Endothelial Growth Factor (VEGF) at various time points after treatment. The combination therapy resulted in a significant repression of both ROCK1 and VEGF gene expression compared to untreated controls or either treatment administered alone. This additive effect in suppressing pro-angiogenic signaling pathways highlights a further mechanism by which this combination therapy can inhibit tumor growth and recurrence.

Table 2: Effect of Fosbretabulin Disodium and Low-Dose Gamma Irradiation on Angiogenic Gene Expression in a Preclinical Hepatocellular Carcinoma Model

| Gene | Treatment Group | Outcome |

| ROCK1 | Combination Therapy | Significantly repressed gene expression. |

| VEGF | Combination Therapy | Significantly repressed gene expression. |

Exploration of Nanocarrier-Mediated Combination Delivery

The encapsulation of therapeutic agents into nanocarriers has been shown to significantly improve their kinetic profiles, enhance tumor targeting, and reduce side effects. nih.gov For fosbretabulin disodium, a prodrug of the potent vascular-disrupting agent (VDA) combretastatin A-4 (CA4), nanocarrier-mediated delivery strategies are being explored in preclinical research to overcome pharmacokinetic limitations and to enable effective combination therapies. nih.govresearchgate.net These strategies aim to harness the unique properties of the tumor microenvironment for more precise and effective cancer treatment.

Prodrug-Designed Nanocarriers for Enhanced Delivery and Release

Fosbretabulin is a water-soluble phosphorylated prodrug of the active molecule, combretastatin A4 (CA4). nih.gov In vivo, it is dephosphorylated to CA4, which acts as a microtubule destabilizing agent, primarily targeting and damaging the vasculature of tumors, leading to central necrosis. nih.govwikipedia.org The prodrug nature of fosbretabulin is a key feature exploited in the design of advanced nanodelivery systems.

Prodrug-based nanoassemblies offer several advantages for anticancer drug delivery, including high drug loading efficiency, improved drug availability, and the ability to control drug release in a spatio-temporal manner. nih.govresearchgate.net By chemically modifying a drug into a prodrug, its physicochemical properties, such as lipophilicity, can be altered to improve its encapsulation into nanocarriers. nih.govresearchgate.net For instance, an amphiphilic prodrug can be designed to self-assemble into micelles, creating a stable nanocarrier system that can enhance drug accumulation at the tumor site via the Enhanced Permeability and Retention (EPR) effect. nih.govresearchgate.net

In the context of combretastatins, prodrug strategies are crucial for selective delivery to cancer cells. researchgate.net Nanocarriers can be designed to release the active drug in response to specific stimuli within the tumor microenvironment, such as lower pH or specific enzymes. colby.edu For example, nanoparticles constructed with chemical bonds that are sensitive to the acidic tumor environment can ensure that the cytotoxic agent is released preferentially at the tumor site, increasing efficacy while minimizing systemic toxicity. researchgate.net

Table 1: Advantages of Prodrug-Based Nanocarriers

| Feature | Benefit | Reference |

|---|---|---|

| High Drug Loading | Increases the amount of drug delivered per nanocarrier. | nih.govresearchgate.net |

| Improved Stability | Protects the drug from degradation in circulation. | mdpi.com |

| Controlled Release | Allows for stimuli-responsive drug release at the target site. | nih.govcolby.edu |

| Enhanced Targeting | Facilitates accumulation in tumor tissues via the EPR effect. | researchgate.net |

| Reduced Side Effects | Minimizes exposure of healthy tissues to the cytotoxic drug. | researchgate.net |

Co-delivery of Fosbretabulin Disodium with Other Agents

A significant focus of preclinical research is the co-delivery of fosbretabulin or its active form, CA4, with other anticancer agents using a single nanocarrier system. This approach aims to achieve synergistic effects by targeting different aspects of tumor biology simultaneously. nih.govtbzmed.ac.ir Combining a VDA like fosbretabulin, which targets the tumor vasculature, with a conventional chemotherapeutic agent that targets cancer cells directly is a promising strategy. medicaljournalssweden.se

Preclinical studies have shown that fosbretabulin enhances the antitumor effects of chemotherapy agents like cisplatin and vinblastine. medicaljournalssweden.se Nanocarrier systems are being developed to co-deliver these combinations to improve therapeutic outcomes. For example, nanoparticles can be loaded with both a VDA and a cytotoxic drug, ensuring that both agents reach the tumor in optimal ratios and sequences. nih.gov

A notable preclinical strategy involves combining CA4-loaded nanoparticles with immune checkpoint inhibitors, such as anti-PD-L1 antibodies. nih.gov The rationale is that the vascular disruption and necrosis caused by CA4 creates a hypoxic microenvironment, which can lead to the overexpression of PD-L1 on tumor cells. researchgate.netnih.gov Co-administering an anti-PD-L1 agent can counteract this immunosuppressive effect, enhancing the infiltration and activity of T cells to attack the tumor. nih.gov In a study on hepatocellular carcinoma, the combination of CA4-nanoparticles and anti-PD-L1 significantly prolonged the survival of tumor-bearing mice compared to single-drug treatments. nih.gov

Table 2: Preclinical Co-delivery Strategies with Fosbretabulin/CA4 Nanoparticles

| Co-delivered Agent | Rationale | Nanocarrier Type | Therapeutic Outcome | Reference |

|---|---|---|---|---|

| Cisplatin/Vinblastine | Combine vascular disruption with direct cancer cell killing. | Not specified | Enhanced antitumor effects (~10-100-fold). | medicaljournalssweden.se |

| Anti-PD-L1 | Counteract VDA-induced hypoxia and PD-L1 overexpression. | Poly(L-Aspartic acid)-poly(ethylene glycol) nanoparticles | Significantly prolonged survival in mice. | nih.gov |

| Paclitaxel (PTX) | Synergistic antitumor efficacy. | PEG-PLGA nanoparticles (general example) | Enhanced growth suppression in cancer cells. | nih.gov |

Targeting of Tumor Periphery Cells

A recognized limitation of VDA monotherapy is that while it effectively destroys the central core of a tumor, it often leaves a viable rim of tumor cells at the periphery, which can lead to tumor regrowth. nih.gov Therefore, a critical strategy in preclinical research is to develop nanocarriers that can also target these surviving peripheral cells.

A therapeutic approach that targets both the tumor vasculature and the tumor cells themselves is considered more effective than targeting the vasculature alone. nih.gov Nanocarriers can be engineered with specific ligands on their surface that bind to receptors overexpressed on cancer cells, a strategy known as active targeting. karplab.netnih.gov This allows the nanocarrier to deliver its payload not just to the tumor's blood vessels but also directly to the cancer cells, including those at the periphery.

The combination of CA4 nanoparticles with immunotherapy also addresses the challenge of the tumor periphery. Due to high interstitial pressure in the tumor's center, infiltrating T cells often have difficulty penetrating deep into the tumor mass. researchgate.net Consequently, they are more effective at exerting their antitumor effects in the tumor periphery. researchgate.net By using CA4 to disrupt the tumor core and anti-PD-L1 to activate T cells, this combination therapy can effectively attack the tumor on two fronts: vascular collapse in the center and an immune-mediated attack on the periphery. nih.gov

Table 3: Compounds Mentioned | Compound Name | | | :--- | | Fosbretabulin disodium | | Combretastatin A-4 (CA4) | | Carboplatin | | Paclitaxel | | Cisplatin | | Vinblastine | | anti-PD-L1 |

Synthetic Methodologies and Analog Development for Research Purposes

Synthetic Routes for Fosbretabulin (B40576) Disodium (B8443419) Production

The synthesis of fosbretabulin disodium (CA-4P) involves the phosphorylation of the phenolic hydroxyl group of combretastatin (B1194345) A-4. This conversion is critical as CA-4 itself has poor water solubility, which limits its clinical utility. researchgate.netgoogle.com The resulting phosphate (B84403) ester prodrug is readily dephosphorylated in vivo to release the active metabolite, CA-4. wikipedia.orgcancer.govnih.gov

Protected Phosphoryl Halides: To mitigate the high reactivity of POCl₃, protected phosphoryl halides are often used. A common strategy employs bis-alkoxyl phosphoryl halides as the phosphorylation reagent. patsnap.com In one patented method, bis-(tert-butoxy)-phosphoryl chloride is reacted with CA-4. The tert-butyl protecting groups are subsequently removed to yield the final product. This method offers milder reaction conditions, often facilitated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which helps stabilize the reaction temperature. patsnap.com

Dibenzyl Phosphite (B83602): Another documented method uses dibenzyl phosphite to phosphorylate CA-4. This is followed by the removal of the benzyl (B1604629) protecting groups, for instance, in the presence of trimethylchlorosilane and sodium iodide. A significant drawback of this particular route was its use of toxic solvents and expensive reagents, making it less suitable for large-scale industrial production. google.com

Trichloroethyl-Protected Reagents: The use of di-(2,2,2-trichloroethyl) phosphoryl compounds has also been explored. google.com This involves a reaction with CA-4, followed by a reduction step, often using a zinc/acetic acid system, to remove the trichloroethyl groups. The high cost of the phosphorylating agent and the stringent reaction conditions are limitations of this approach. google.com

A Chinese patent describes a method using bis-alkoxyl phosphoryl halide as the phosphorylation reagent, with the reaction catalyzed by DMAP to ensure mild conditions. google.com This approach is noted for being cost-effective and straightforward. google.com The general route involves the reaction of CA-4 with the phosphorylating agent, followed by hydrolysis and salification to produce fosbretabulin disodium. google.com

While enzymatic dephosphorylation of fosbretabulin to the active CA-4 within the body is a key aspect of its mechanism, the literature available from the search does not detail specific enzymatic methods for the synthesis or production of fosbretabulin disodium. The primary focus for production remains on chemical synthesis routes.

Design and Synthesis of Combretastatin A4 Analogues

The simple structure of combretastatin A-4 has allowed for extensive chemical modifications. mdpi.com Research has focused on creating analogs that overcome the limitations of the parent compound, such as poor water solubility and the potential for isomerization of the active cis-double bond to the inactive trans-form. mdpi.comnih.gov

A primary challenge with CA-4 is its low aqueous solubility. nih.gov While converting it to the fosbretabulin disodium prodrug is the most prominent solution, other chemical modification strategies have been investigated for new analogs. mdpi.comnih.govnih.gov These strategies generally involve chemical structure modification or creating water-soluble prodrugs. mdpi.comnih.gov

One effective approach is the introduction of water-solubilizing moieties into the CA-4 structure. Research has shown that incorporating a piperazine (B1678402) ring can dramatically increase aqueous solubility. In one study, the solubility of analogs containing a piperazine ring was increased by 230 to 2494 times compared to the parent compound. mdpi.comnih.govdoaj.org

| Compound | Modification | Solubility (μg/mL) | Fold Increase vs. 9a |

|---|---|---|---|

| 9a (Control) | - | 0.10 ± 0.02 | - |

| 12a₁ | Introduction of 4-methylpiperazine | 168.75 ± 10.31 | ~1688 |

| 12a₂ | Introduction of piperazine | 249.44 ± 13.10 | ~2494 |

| 15 | Modification of 12a₁ | >200 | >2000 |

| 18 | Modification of 12a₁ | 23.08 ± 1.34 | ~231 |

Data sourced from a study on CA-4 analogues, where compound 9a served as the reference compound. mdpi.comnih.gov

The biological activity of combretastatin A-4 is highly dependent on the cis (or Z) configuration of the stilbene (B7821643) double bond, which orients the two aromatic rings correctly for binding to tubulin. mdpi.comnih.gov The trans (or E) isomer is significantly less active. mdpi.com A major goal of analog design is to prevent this cis-trans isomerization, thereby improving stability and bioavailability. nih.gov

Strategies to achieve this include:

Introducing Steric Hindrance: Adding a cyano group to the ethylene (B1197577) bridge of the stilbene structure creates steric hindrance that fixes the molecule in the active Z-isomer configuration. mdpi.com

Modifying the Ethylene Bridge: The ethylene bridge itself has been a target for modification, leading to the synthesis of various esters and amides of CA-4. mdpi.com

Ring Substitution: The addition of an amino group at the ortho position of the B ring in benzophenone (B1666685) derivatives of CA-4 was found to increase cytotoxicity. nih.gov

A widely explored strategy to create cis-restricted analogs is the replacement of the ethylene bridge or one of the phenyl rings with a heterocyclic moiety. nih.govacs.org This modification can lock the molecule in the desired conformation while also offering opportunities to modulate its biological activity.

Five-Membered Heterocycles: A variety of five-membered rings have been incorporated. In one study, the B-ring of CA-4 was replaced with indole, benzofuran, or benzothiophene (B83047). The benzothiophene derivative, in particular, showed tubulin assembly inhibition activity similar to colchicine (B1669291). researchgate.net In another approach, 3,4-diarylisoxazoles were synthesized as CA-4 analogs, with some compounds showing cytotoxic activity in the nanomolar range. acs.org

Six-Membered Heterocycles: Analogs containing six-membered heterocyclic rings, such as (4-methoxypyridin-3-yl) or a (1-methyl-2-oxo-1,2-dihydropyridin-4-yl) as the B-ring, have demonstrated considerable cytotoxicity. researchgate.net

Other Heterocyclic Systems: Researchers have synthesized and tested a series of styryl-2(3H)-benzothiazolone analogs of CA-4, with some compounds exhibiting potent cytotoxic activity against various cell lines. dntb.gov.uaresearchgate.net Another strategy involved replacing the ethylene bridge with a β-lactam (2-azetidinone) ring to prevent isomerization. nih.gov

| Analog Class | Heterocycle | Key Finding | Reference |

|---|---|---|---|

| Diarylisoxazoles | Isoxazole | Some derivatives showed cytotoxicity in the nanomolar range against MCF7 breast cancer cells. | acs.org |

| Styryl-benzothiazolones | Benzothiazolone | Compound 26Z exhibited potent cytotoxic activity (IC₅₀ 0.13 ± 0.01 µM) against EA.hy926 cells. | researchgate.net |

| B-Ring Analogs | Benzothiophene | Derivative cis3b showed tubulin assembly inhibition similar to colchicine. | researchgate.net |

| β-Lactam Analogs | β-Lactam (2-azetidinone) | The β-lactam ring serves as a cis-restricted bridge, preventing isomerization. | nih.gov |

Structure-Activity Relationship (SAR) Studies in Preclinical Models

Fosbretabulin disodium is a water-soluble prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4 (CA-4) cancer.govwikipedia.org. Consequently, the vast majority of structure-activity relationship (SAR) studies have been conducted on CA-4 and its analogs to understand the structural requirements for its potent anti-tubulin and cytotoxic activities. These studies have been instrumental in the design of new analogs with improved pharmacological properties.

Influence of Substitutions on Biological Activity

The fundamental structure of combretastatin A-4 consists of a 3,4,5-trimethoxyphenyl ring (A-ring) linked by a cis-stilbene (B147466) bridge to a 4-methoxy-3-hydroxyphenyl ring (B-ring) globalresearchonline.net. SAR studies have revealed that specific substitutions on both rings and modifications of the bridge are critical for maintaining or enhancing biological activity.

A-Ring Modifications: The 3,4,5-trimethoxy substitution pattern on the A-ring is a crucial feature for high potency. Alterations to this arrangement generally lead to a significant decrease in activity. This trimethoxy motif is considered essential for the molecule's interaction with the colchicine-binding site on β-tubulin selleckchem.comtargetmol.comselleckchem.com.

B-Ring Modifications: The B-ring has been a primary target for analog development. While the 4'-methoxy group is important, the 3'-hydroxyl group can be replaced with other moieties to modulate activity and solubility. For instance, replacement of the 3'-hydroxyl group with an azido (B1232118) moiety has been shown to result in excellent in vitro cytotoxicity against various human cancer cell lines globalresearchonline.net. The introduction of a sulfamate (B1201201) group at this position has also been explored, leading to derivatives with dual inhibitory potential against tubulin polymerization and arylsulfatase nih.gov.

Bridge Modifications: The cis-configuration of the ethenyl bridge is paramount for the biological activity of combretastatin A-4 globalresearchonline.net. The corresponding trans-isomer is significantly less active. To overcome the inherent instability of the cis-double bond, which can isomerize to the inactive trans-form, various strategies have been employed. These include the replacement of the double bond with heterocyclic rings such as isoxazoles, which lock the molecule in the desired cis-like conformation nih.govacs.org. Such modifications have, in some cases, yielded compounds with comparable or even superior cytotoxicity to the parent compound acs.org.

| Analog/Modification | Position of Modification | Effect on Biological Activity |

|---|---|---|

| Replacement of 3'-hydroxyl with azido moiety | B-Ring | Demonstrated excellent in vitro cytotoxicity globalresearchonline.net |

| Introduction of a fluoro group (3-deoxy-3-fluoro-combretastatin A-4) | B-Ring | Retained cytotoxicity globalresearchonline.net |

| Replacement of cis-olefinic bond with a heterocyclic moiety (e.g., isoxazole) | Bridge | Retains cis-configuration and can add new pharmacological properties nih.gov |

| Introduction of a sulfamate group | B-Ring | Potential for dual inhibition of tubulin polymerization and arylsulfatase nih.gov |

| Increase in steric bulk at the 4-position of the B-ring | B-Ring | Can result in a decrease in activity globalresearchonline.net |

Identification of Key Pharmacophores for Tubulin Binding

The extensive SAR studies on combretastatin A-4 and its analogs have led to the identification of the key pharmacophoric features required for potent inhibition of tubulin polymerization. These features are essential for the molecule's ability to bind to the colchicine site on β-tubulin, leading to microtubule destabilization, cell cycle arrest, and apoptosis cancer.govselleckchem.com.

The critical pharmacophoric elements are:

The 3,4,5-trimethoxyphenyl A-ring: This moiety is a cornerstone of the pharmacophore and is involved in crucial interactions within the colchicine binding pocket.

A two-atom bridge: This linker, typically a cis-double bond or a bioisosteric replacement, correctly orients the two phenyl rings relative to each other. The cis-configuration is a stringent requirement for optimal activity, ensuring the correct spatial arrangement for binding globalresearchonline.net.